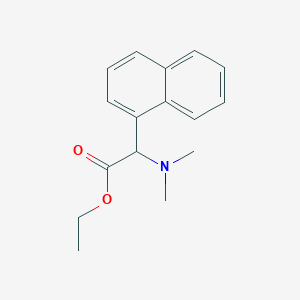

Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate

Description

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

ethyl 2-(dimethylamino)-2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C16H19NO2/c1-4-19-16(18)15(17(2)3)14-11-7-9-12-8-5-6-10-13(12)14/h5-11,15H,4H2,1-3H3 |

InChI Key |

GKOCZEPNEWRZAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC2=CC=CC=C21)N(C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Naphthalene Derivatives

One common approach involves the alkylation of naphthalene derivatives to introduce the dimethylamino substituent adjacent to the ester group. This method proceeds via:

- Starting from 1-naphthylacetic acid or its ethyl ester

- Activation of the alpha position by halogenation or other electrophilic substitution

- Nucleophilic substitution with dimethylamine or its derivatives

This approach allows selective formation of the alpha-dimethylamino substituted ester.

Palladium-Catalyzed C-H Dimethylamination

A more modern and efficient method uses palladium-catalyzed direct C-H dimethylamination of chloromethyl naphthalenes with N,N-dimethylformamide as the dimethylamino source. The process involves:

- Preparation of chloromethyl naphthalene derivatives

- Palladium-catalyzed coupling with dimethylamine equivalents

- Subsequent esterification if necessary

This catalytic method offers high regioselectivity and good yields, with mild reaction conditions.

Esterification of Alpha-Dimethylamino Naphthylacetates

After introducing the dimethylamino group, esterification with ethanol under acidic or basic catalysis yields the ethyl ester. Alternatively, ethyl 2-bromo-2-(naphthalen-1-yl)acetate can be reacted with dimethylamine to directly form the target compound.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Preparation of 1-(chloromethyl)naphthalene | 1-naphthylmethanol + SOCl2, 0°C to rt | Conversion of hydroxymethyl group to chloromethyl | ~90% yield, purified by silica gel chromatography |

| 2. Palladium-catalyzed dimethylamination | Pd2(dba)3 (5 mol%), PPh3 (5 mol%), N,N-dimethylformamide, base, solvent, heat | Introduction of dimethylamino group at chloromethyl site | High regioselectivity; yields typically >70% |

| 3. Esterification | Reaction with ethanol, acid/base catalyst | Formation of ethyl ester if not preformed | Standard esterification conditions |

Analytical and Purification Techniques

- Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures (e.g., 10:1) is commonly employed to isolate pure product.

- Characterization: ^1H NMR and ^13C NMR spectroscopy confirm the presence of ester, dimethylamino, and naphthalene groups.

- Yield Optimization: Reaction conditions such as temperature, catalyst loading, and solvent choice are optimized to maximize yield and purity.

Research Findings and Comparative Analysis

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Alkylation of Naphthalene Derivatives | Straightforward, uses commercially available starting materials | May require multiple steps, possible side reactions | 60-75% |

| Palladium-Catalyzed C-H Dimethylamination | High regioselectivity, mild conditions, catalytic | Requires palladium catalyst, sensitive to moisture | 70-85% |

| Direct Nucleophilic Substitution on Alpha-Halo Esters | Direct route, fewer steps | Halogenated intermediates can be unstable | 65-80% |

Summary of Preparation Methods

Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate is synthesized primarily through strategic functionalization of naphthalene derivatives, employing either classical alkylation or modern palladium-catalyzed C-H activation techniques. The palladium-catalyzed method offers superior selectivity and efficiency, while classical methods remain valuable for their simplicity and accessibility.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in medicinal chemistry.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (aq.), reflux | 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid | 70–85% | |

| Basic Hydrolysis | NaOH (aq.), 80°C | Sodium salt of the carboxylic acid | 90% |

Mechanistic Insight :

The ester group undergoes nucleophilic attack by water or hydroxide ions, cleaving the ethyl group to form the carboxylic acid. The dimethylamino group stabilizes intermediates through resonance .

Nucleophilic Substitution

The ethyl ester group participates in nucleophilic acyl substitution reactions with amines and hydrazines.

Hydrazide Formation

Reaction with hydrazine hydrate replaces the ethoxy group with a hydrazide moiety:

textEthyl ester + NH2NH2 → 2-(Dimethylamino)-2-(naphthalen-1-yl)acetohydrazide

Conditions : Methanol, reflux (9 h).

Yield : 83.7% .

Cyclocondensation Reactions

The compound serves as a precursor for heterocyclic systems.

Azetidinone Formation

Cyclocondensation with chloroacetyl chloride forms β-lactam derivatives:

textSchiff base + ClCH2COCl → N-[3-Chloro-2-oxo-4-(aryl)azetidin-1-yl]-2-(naphthalen-1-yl)acetamide

Conditions : 1,4-Dioxane, triethylamine, reflux (8 h).

Yield : 72–89% .

Catalytic Cross-Coupling

The naphthalene moiety enables oxidative cross-coupling with phenols via iron catalysis:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 2-Aminonaphthalene | Fe(III)/TFA | N,O-Biaryl derivatives | 64–97% |

Key Parameters :

-

Temperature: 120°C

-

Ligands: Triethylamine or NOBIN

-

Selectivity influenced by steric hindrance of substituents .

Photochemical Reactions

Under UV/visible light, the compound participates in radical-mediated transformations:

-

Mechanism : Photoexcitation generates radical intermediates stabilized by the naphthalene ring .

-

Example : Coupling with nitrones yields enantiopure amino alcohols (72–89% ee) .

Transesterification

The ethyl ester undergoes exchange with other alcohols (e.g., isopropyl) under acidic conditions:

Conditions : H2SO4, reflux.

Yield : 60–75% .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer therapies. For instance, derivatives of similar compounds have shown promising antiproliferative effects against various cancer cell lines, including breast cancer cells (T-47D and MDA-MB-231) with IC50 values ranging from 3.14 to 4.92 µM . This suggests that this compound could be explored further for similar activities.

Inhibitory Effects on Enzymes

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission and a target for insecticides. Inhibition of AChE is significant in developing treatments for neurological disorders and as insecticides to combat vector-borne diseases like malaria and dengue fever .

Agricultural Applications

The compound's role as an insecticide is particularly noteworthy. Given the increasing resistance of pests to conventional insecticides, there is a demand for new compounds that can effectively target pests while minimizing harm to humans and the environment.

Insecticidal Properties

Research indicates that compounds structurally related to this compound exhibit selective inhibition of AChE from mosquito species such as Anopheles gambiae and Aedes aegypti. These findings suggest that this compound could be developed into a safer alternative for vector control .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy.

Modifications and Activity

Studies have shown that modifications to the naphthalene ring can significantly affect the inhibitory potency against AChE. For example, varying substituents on the aromatic ring can lead to changes in IC50 values, indicating that careful design can enhance the compound's effectiveness .

Case Studies and Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Structural Analogs with Amino vs. Dimethylamino Substitutions

Key Differences :

- The dimethylamino group in the target compound enhances electron-donating effects and steric bulk compared to primary amines. This substitution may improve solubility in polar solvents and alter reactivity in nucleophilic reactions.

- The naphthalen-1-yl vs.

Analogs with Heterocyclic or Extended Aromatic Systems

Key Differences :

- The perimidine-containing analog (2a) exhibits metal ion sensitivity due to nitrogen and oxygen donor atoms, unlike the target compound, which lacks such coordination sites .

Simplified Esters with Dimethylamino Groups

Key Differences :

- The absence of the naphthalene ring in 2-(dimethylamino)ethyl acetate reduces aromatic interactions, making it more volatile and less suited for applications requiring π-system interactions .

Biological Activity

Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate, a compound with a unique structural profile, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthalene moiety, which is known for its role in enhancing the lipophilicity and biological activity of organic compounds. The dimethylamino group contributes to its pharmacological properties, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting neural signaling pathways .

- Antiproliferative Effects : Research indicates that compounds with similar structures can exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with naphthalene moieties have been shown to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | TBD | Microtubule disruption |

| Similar Naphthalene Derivative | T-47D (Breast Cancer) | 3.14 - 4.92 | Apoptosis induction |

| Naphthalene-based Compound | A549 (Lung Cancer) | 1.7 - 38 | Tubulin binding |

| Dimethylamino Analog | HT-29 (Colon Cancer) | 443 ± 29 | Caspase activation |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the antiproliferative effects of various naphthalene derivatives against breast cancer cell lines MDA-MB-231 and T-47D. The results indicated that compounds similar to this compound exhibited potent cytotoxicity with IC50 values ranging from low micromolar to single-digit nanomolar levels .

- Mechanistic Insights : Further research has suggested that these compounds induce apoptosis through caspase activation while disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase . These findings highlight the potential for developing new anticancer therapies based on this compound's structure.

- Neuropharmacological Effects : The inhibition of AChE by structurally related compounds suggests that this compound may also possess neuropharmacological properties, potentially impacting conditions like Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via modified Mannich reactions or condensation strategies. For example, α-amino acid derivatives with naphthyl groups can be prepared by reacting 2-hydroxy-1-naphthaldehyde with hydantoin intermediates, followed by hydrolysis and esterification . Optimization involves adjusting reaction time (e.g., refluxing for 24 hours in NaOH), solvent selection (e.g., THF for intermediate stabilization), and stoichiometric ratios of reagents like di-tert-butyl dicarbonate . Catalytic amounts of Et3N may enhance yields by facilitating deprotonation steps.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

- NMR spectroscopy : To confirm stereochemistry and substitution patterns (e.g., distinguishing dimethylamino and naphthyl proton environments) .

- X-ray crystallography : For resolving crystal structures and verifying spatial arrangements, as demonstrated in related naphthyl-acetate derivatives .

- TLC monitoring : Using solvent systems like n-hexane:ethyl acetate (9:1) to track reaction progress and purity .

- Mass spectrometry : To validate molecular weight and fragmentation patterns, especially for intermediates prone to side reactions .

Q. How can researchers address low yields in the esterification step of this compound?

Low yields often arise from incomplete acylation or competing hydrolysis. Strategies include:

- Using anhydrous sodium sulfate to remove water during extraction .

- Employing excess di-tert-butyl dicarbonate to drive the reaction to completion .

- Lowering reaction temperatures to minimize decomposition of sensitive intermediates.

Advanced Research Questions

Q. What role does this compound play in heterocyclic synthesis, and how can its reactivity be leveraged?

This compound serves as a precursor for naphthyridine and pyridine derivatives. For instance, its dimethylamino group can undergo substitution with amines or hydrazines, followed by cyclization to form tricyclic systems like 1,2,7,8-tetrahydro-2,7-naphthyridines . Reactivity is enhanced by using DMFDMA (N,N-dimethylformamide dimethyl acetal) to generate enamine intermediates, which facilitate ring-closing reactions under mild conditions .

Q. How can stereochemical outcomes be controlled during the synthesis of naphthyl-substituted acetates?

Stereoselectivity is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring specific configurations .

- Chiral auxiliaries : Introducing temporary chiral groups during intermediate steps, as seen in biphenyl-α-helix mimetic syntheses .

- Catalytic asymmetric conditions : Metal-ligand complexes (e.g., Ru-based catalysts) for enantioselective Mannich reactions, though this requires further exploration for naphthyl systems.

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in <sup>13</sup>C NMR chemical shifts (e.g., naphthyl carbons at 125–134 ppm vs. dimethylamino carbons at 45–60 ppm) may arise from solvent effects or protonation states . To resolve these:

- Compare data across deuterated solvents (e.g., DMSO-d6 vs. CDCl3).

- Use 2D NMR (HSQC, HMBC) to assign ambiguous signals .

- Cross-reference with crystallographic data to validate assignments .

Q. How can computational methods aid in predicting the biological activity of derivatives of this compound?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in drug-like molecules. Molecular docking studies against protein targets (e.g., kinases or GPCRs) may identify potential binding modes, guided by structural analogs like biphenyl-α-helix mimetics . ADMET profiling tools (e.g., SwissADME) can further assess pharmacokinetic feasibility .

Methodological Challenges and Solutions

Q. What are the key pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

- Exothermic reactions : Use controlled addition of reagents (e.g., propargyl bromide) and cooling baths to prevent runaway reactions .

- Purification difficulties : Replace column chromatography with recrystallization for large batches (e.g., using ethyl acetate/n-hexane mixtures) .

- Byproduct formation : Optimize stoichiometry and employ scavengers (e.g., molecular sieves) to absorb excess water or acids .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.